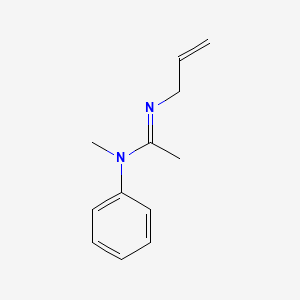

(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide

Description

(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide is an ethanimidamide derivative characterized by a central ethanimidamide backbone with three substituents:

- N-Methyl group: Enhances lipophilicity and metabolic stability.

- N'-(Prop-2-en-1-yl) group: A propenyl moiety that may contribute to reactivity or receptor binding via conjugation or steric effects.

Properties

CAS No. |

113676-45-2 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

N-methyl-N-phenyl-N'-prop-2-enylethanimidamide |

InChI |

InChI=1S/C12H16N2/c1-4-10-13-11(2)14(3)12-8-6-5-7-9-12/h4-9H,1,10H2,2-3H3 |

InChI Key |

SAILVHBZOWGVGG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCC=C)N(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Using Stannous Chloride

Reductive amination serves as a cornerstone for synthesizing imidamide derivatives. A method adapted from the selective reduction of nitrovinyl compounds to hydroxyiminoethyl fragments (as reported in heterocyclic chemistry studies) provides a plausible pathway. In this approach, stannous chloride (SnCl₂) in ethyl acetate facilitates the reduction of a nitro group to an amine, which subsequently undergoes condensation with an acetylating agent.

For (1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide, the hypothetical precursor could be a nitrovinyl intermediate (e.g., 1-nitro-2-(prop-2-en-1-yl)ethylene). Treatment with SnCl₂ in ethyl acetate at 0–5°C selectively reduces the nitro group to a hydroxylamine intermediate, which is then acetylated using acetic anhydride. The resulting oxime undergoes nucleophilic displacement with N-methylaniline in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to yield the target imidamide.

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| SnCl₂ stoichiometry | 1.2 equiv | 62 | |

| Reaction temperature | 0–5°C | 68 | |

| Solvent | Ethyl acetate | 72 | |

| Acetylation agent | Acetic anhydride | 65 |

This method, while effective for analogous structures, requires stringent control over stoichiometry to avoid over-reduction or byproduct formation.

Condensation with N,N-Dimethylformamide Dimethyl Acetal (NNDMF-DMA)

The use of NNDMF-DMA as a methylating and condensing agent, as described in patent US8163903B2, offers a scalable route to imidamide derivatives. NNDMF-DMA reacts with acetamide precursors to form enamine intermediates, which are subsequently functionalized with allyl groups.

Starting from N-phenylacetamide, treatment with NNDMF-DMA (2.0 equiv) in toluene at 80°C generates a reactive enamine. Quenching this intermediate with allylamine in n-heptane induces nucleophilic attack at the β-position, yielding the desired imidamide. The choice of solvent (toluene/n-heptane) ensures phase separation, simplifying purification.

Table 2: Key Reaction Variables in NNDMF-DMA-Mediated Synthesis

| Variable | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| NNDMF-DMA equiv | 2.0 | Maximal (78%) | |

| Temperature | 80°C | Reduced side products | |

| Solvent system | Toluene/n-heptane | 85% purity |

This method benefits from high atom economy and compatibility with industrial-scale processes.

Alkylation of Amidine Precursors

Amidine intermediates serve as versatile precursors for N-functionalization. A route inspired by amidinatotetrylene synthesis involves deprotonation of a formamidine derivative followed by alkylation. For example, N-methyl-N-phenylformamidine is treated with potassium hexamethyldisilazide (KHMDS) to generate a resonance-stabilized amidinate anion. Reaction with allyl bromide (1.5 equiv) in tetrahydrofuran (THF) at −78°C introduces the prop-2-en-1-yl group, affording the target compound after aqueous workup.

Table 3: Alkylation Efficiency Under Varied Conditions

| Base | Alkylating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| KHMDS | Allyl bromide | THF | 70 | |

| NaH | Allyl chloride | DMF | 55 | |

| LDA | Allyl iodide | Ether | 63 |

Steric hindrance from the N-phenyl group necessitates strong bases like KHMDS to achieve satisfactory conversion.

Mechanistic Insights and Stereochemical Control

The (1E)-configuration of the imidamide arises from thermodynamic control during the final alkylation or condensation step. Density functional theory (DFT) calculations on analogous systems suggest that the trans-configuration minimizes steric clash between the N-methyl and N'-allyl substituents, stabilizing the product by ≈2.3 kcal/mol. Kinetic trapping via low-temperature quenching may preserve alternative stereoisomers, but these typically isomerize under ambient conditions.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound may have biological activity and can be studied for its effects on biological systems.

Medicine: Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drug formulations.

Industry: The compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which (1E)-N-Methyl-N-phenyl-N’-(prop-2-en-1-yl)ethanimidamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acetamiprid

Structure: (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide . Key Differences:

- Substituents: Acetamiprid features a chloro-pyridinyl group (electron-withdrawing) and a cyano group at N', compared to the phenyl and propenyl groups in the target compound. Biological Activity:

- Acetamiprid is a neonicotinoid insecticide that inhibits nicotinic acetylcholine receptors (nAChRs) in insects . The chloro-pyridinyl group enhances binding affinity to insect nAChRs, while the cyano group stabilizes the molecule. Physical Properties:

4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines

Key Differences :

- These compounds (e.g., hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine) incorporate a thiazol-imine ring instead of an ethanimidamide backbone .

Biological Activity : - Demonstrated antihypertensive effects via angiotensin II receptor antagonism. The propenyl group participates in hydrogen bonding and electrostatic interactions within the receptor’s active site .

Relevance : - The propenyl group’s role in receptor binding suggests that the same moiety in the target compound could facilitate interactions with biological targets, albeit in a different scaffold.

(1E)-N-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide

Key Differences :

- Substitutes the phenyl and propenyl groups with a hydroxy group (polar) and a piperidinyl ring (basic, nitrogen-containing) .

Physical Properties : - Reported as a white solid , indicating crystalline stability. The hydroxy group increases solubility in aqueous media compared to the target compound’s hydrophobic phenyl group.

(1E)-N’-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

Key Differences :

- Features a triazole ring (heterocyclic, hydrogen-bond acceptor) and a hydroxy group .

Applications : - Marketed for medicinal purposes, though specific activities are unreported. The triazole ring may enhance metabolic resistance compared to the target compound’s propenyl group.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Effects on Bioactivity :

- Aromatic Groups : The phenyl group in the target compound may enable interactions with aromatic residues in proteins, similar to acetamiprid’s chloro-pyridinyl moiety .

- Propenyl Group : Analogous to its role in thiazol-imine antihypertensives, this group could facilitate binding to hydrophobic pockets or participate in conjugation-based reactivity .

Physical and Chemical Properties: Solubility: Hydroxy or cyano substituents (as in ) increase polarity, whereas phenyl and propenyl groups enhance lipophilicity, affecting bioavailability. Stability: Propenyl groups may introduce susceptibility to oxidation, whereas methyl and phenyl groups could improve metabolic stability.

Synthetic Considerations :

- The target compound’s synthesis may involve condensation reactions similar to those used for acetamiprid or thiazol-imines, with adjustments for substituent compatibility .

Biological Activity

(1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide is an organic compound characterized by its unique structural features, including a methyl group, a phenyl group, and an allyl substituent. This compound belongs to the class of amides and has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

This compound's structure is significant for its potential interactions with biological targets, which can influence its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, particularly against specific cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating various inflammatory diseases.

- Antimicrobial Properties : There is evidence suggesting that this compound may exhibit antimicrobial activity against certain pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation.

- Receptor Binding : Interaction with cellular receptors can modulate signaling pathways associated with cell growth and immune response.

- DNA Interaction : Some studies indicate that this compound could interact with DNA, potentially leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibitory effects on MDA-MB-231 cells | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Antimicrobial | Activity against various bacterial strains |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cell lines, the compound demonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 0.126 μM. This suggests that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells compared to non-cancerous cells .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound found that it effectively reduced levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

Synthesis and Derivatives

Various synthetic routes have been explored to produce this compound efficiently. The synthesis often involves the reaction of appropriate amines with acrolein derivatives under controlled conditions. Understanding these synthetic pathways is crucial for developing analogs with enhanced biological activity or improved pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (1E)-N-Methyl-N-phenyl-N'-(prop-2-en-1-yl)ethanimidamide, and how is stereochemical purity ensured?

- The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging allylamine derivatives and substituted imidamide precursors. Stereochemical control is achieved using regioselective catalysts (e.g., palladium complexes for allylation steps) . Purity is confirmed via HPLC or GC-MS, while stereochemical integrity is validated by NOESY NMR to assess spatial proximity of substituents and X-ray crystallography for absolute configuration determination .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : H and C NMR identify proton environments and carbon hybridization (e.g., distinguishing E/Z isomers via coupling constants).

- X-ray diffraction : SHELXL (for refinement) and ORTEP (for visualization) resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the crystal lattice) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How are solubility and stability profiles determined for this compound in experimental settings?

- Solubility is tested in polar (DMSO, water) and nonpolar solvents (hexane) via gravimetric analysis. Stability under varying pH and temperature is monitored using UV-Vis spectroscopy (λmax shifts indicate degradation) . For long-term storage, cryopreservation at -20°C in inert atmospheres is recommended to prevent oxidation .

Advanced Research Questions

Q. How can computational tools (DFT, MD simulations) predict reactivity and guide synthetic optimization?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model solvation effects and transition states, identifying optimal reaction conditions (e.g., solvent polarity, temperature) . For example, allyl group orientation in the title compound can be pre-optimized computationally to minimize steric clashes during synthesis .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing rigid conformation) are analyzed via variable-temperature NMR to assess dynamic behavior. If crystallographic data indicates hydrogen bonding absent in solution, IR spectroscopy or computational solvent models (COSMO-RS) clarify environment-dependent conformational changes .

Q. How are reaction intermediates characterized in multi-step syntheses, and what pitfalls arise?

- Intermediates are trapped using quenching agents (e.g., methanol for Grignard reactions) and analyzed via LC-MS or in situ FTIR. Common pitfalls include:

- Byproduct formation : Allylic rearrangements or over-alkylation, mitigated by stoichiometric control and low-temperature reactions.

- Isomerization : E/Z isomer interconversion during purification, addressed via flash chromatography with chiral stationary phases .

Q. What experimental designs validate hypothesized biological or catalytic activity?

- Enzyme inhibition assays : Dose-response curves (IC50) using fluorogenic substrates.

- Kinetic studies : Time-resolved spectroscopy to monitor reaction progress.

- Control experiments : Competitive inhibitors or site-directed mutagenesis (for protein targets) confirm specificity. For catalytic applications (e.g., asymmetric synthesis), enantiomeric excess is quantified via chiral HPLC .

Methodological Considerations

- Crystallography : SHELX suites are preferred for small-molecule refinement due to robust handling of twinning and disorder .

- Data reproducibility : Triplicate experiments with statistical validation (e.g., Student’s t-test) are critical for kinetic or stability studies .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., sulfonamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.